

Technical Support Center: Reducing Defects in Additively Manufactured Molybdenum-Rhenium Parts

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Compound of Interest

Compound Name: Molybdenum--rhenium (1/3)

Cat. No.: B15488693

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with additively manufactured Molybdenum-Rhenium (Mo-Re) parts. The information provided is designed to help users identify, understand, and mitigate common defects encountered during the Laser Powder Bed Fusion (LPBF) process.

Frequently Asked Questions (FAQs)

Q1: What are the most common defects observed in additively manufactured Mo-Re parts?

A1: The most prevalent defects in additively manufactured Mo-Re components are cracking (both hot and cold) and porosity.[1] Cracks often arise from oxygen impurities segregating at grain boundaries, which weakens them.[1] Porosity can manifest as either lack of fusion pores, due to insufficient melting of the powder, or keyhole pores, which form from gas trapped within the melt pool.[2]

Q2: How does the addition of Rhenium affect the properties and defect susceptibility of Molybdenum parts?

A2: Rhenium is a crucial alloying element that enhances both the high-temperature strength and creep resistance, as well as the low-temperature ductility of molybdenum.[3] This "rhenium effect" can help to mitigate the inherent brittleness of molybdenum.[4] However, the

concentration of rhenium can influence the final properties, and an optimal percentage is necessary to achieve the desired improvements without introducing other issues.

Q3: What is the role of oxygen in defect formation, and how can it be controlled?

A3: Oxygen is a primary contributor to defect formation, particularly cracking, in additively manufactured molybdenum and its alloys.^[1] During the high-temperature LPBF process, oxygen can form molybdenum oxides that segregate at grain boundaries, leading to embrittlement and an increased susceptibility to cracking.^[1] Controlling the oxygen content in the powder feedstock and maintaining a high-purity inert gas atmosphere (such as argon) within the build chamber are critical steps to minimize these defects.

Q4: Can post-processing techniques eliminate defects in Mo-Re parts?

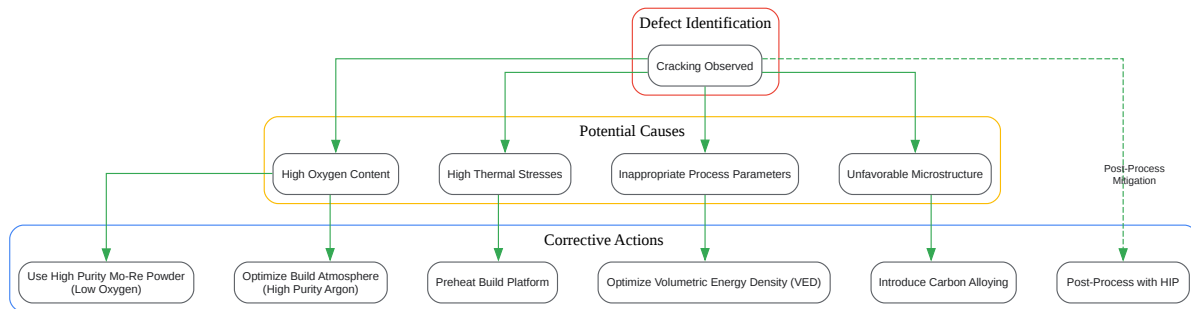
A4: Yes, post-processing techniques can significantly reduce certain defects. Hot Isostatic Pressing (HIP) is a common method used to close internal pores and improve the density of the final part. While HIP can be effective in eliminating porosity, it may not be as effective for healing large cracks. Other surface finishing techniques can be employed to address surface-specific defects.

Troubleshooting Guides

Issue 1: Cracking in the final Mo-Re part.

Cracking is a frequent and critical defect in the additive manufacturing of Mo-Re alloys. It can be categorized as hot cracking, occurring during solidification, or cold cracking, which happens at lower temperatures.

Troubleshooting Workflow for Cracking



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Caption: Troubleshooting workflow for cracking defects.

Detailed Actions:

- Reduce Oxygen Contamination:
 - Utilize high-purity, gas-atomized Mo-Re powder with low oxygen content.
 - Ensure a high-purity argon atmosphere in the build chamber to minimize oxygen pickup during the process.
- Manage Thermal Stresses:
 - Preheating the build platform can reduce the thermal gradient between the molten pool and the surrounding material, thereby lowering residual stresses that can lead to cracking.
- Optimize Process Parameters:

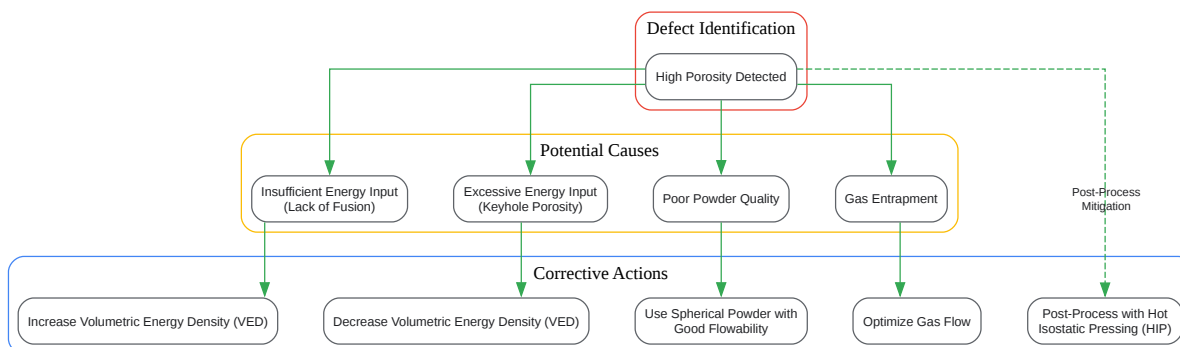
[5]

- Adjust laser power, scan speed, and hatch spacing to control the Volumetric Energy Density (VED). An optimized VED ensures complete melting and a stable melt pool, reducing the likelihood of crack formation.[2]
- Microstructure Engineering:
 - Introducing a small amount of carbon (e.g., ~0.45 wt%) can significantly suppress cracking by refining the grain structure and promoting the formation of a more crack-resistant microstructure.[6]

Issue 2: High Porosity in the final Mo-Re part.

Porosity, in the form of voids within the material, can compromise the mechanical integrity of Mo-Re components. The two main types are lack-of-fusion and keyhole porosity.

Troubleshooting Workflow for Porosity



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Caption: Troubleshooting workflow for porosity defects.

Detailed Actions:

- Optimize Volumetric Energy Density (VED):
 - For Lack of Fusion Porosity: Increase the VED by either increasing the laser power or decreasing the scan speed to ensure complete melting of the powder particles.[2]
 - For Keyhole Porosity: Decrease the VED by reducing the laser power or increasing the scan speed to prevent excessive energy input that leads to melt pool instability and gas entrapment.[2]
- Ensure High-Quality Powder:
 - Use spherical powder particles with a consistent size distribution to ensure good flowability and uniform spreading of the powder bed.
- Optimize Build Chamber Conditions:
 - Optimize the inert gas flow within the build chamber to effectively remove metal vapor and spatter from the laser path, which can interfere with the melt pool stability.
- Post-Processing:
 - Employ Hot Isostatic Pressing (HIP) to close internal pores and significantly increase the density of the final part.

Data Presentation

Table 1: Influence of Volumetric Energy Density (VED) on Porosity in Pure Molybdenum

Laser Power (W)	Scan Speed (mm/s)	Layer Thickness (μm)	Hatch Spacing (μm)	Calculated VED (J/mm ³)	Observed Porosity
200	800	30	100	83.3	High (Lack of Fusion)
350	1200	30	100	97.2	Moderate
350	800	30	100	145.8	Low
350	400	30	100	291.7	Low (some keyhole)

Note: This table provides a qualitative representation based on findings that show porosity decreases with an increase in VED.[2] The formula for VED is: Laser Power / (Scan Speed * Layer Thickness * Hatch Spacing).

Table 2: Effect of Carbon Alloying on Properties of Additively Manufactured Molybdenum

Material	Relative Density (%)	Bending Strength (MPa)	Hardness (HV)
Pure Mo	97.7	280 ± 52	~190
Mo - 0.45 wt% C	99.7	1180 ± 310	~315

Source: Data compiled from studies on the effect of carbon alloying.[6][7] The addition of carbon significantly improves density and mechanical properties.

Experimental Protocols

Protocol 1: Defect Characterization using Scanning Electron Microscopy (SEM) and Image Analysis

This protocol outlines the steps for preparing and analyzing Mo-Re samples to quantify defects like porosity and cracks.

1. Sample Preparation:

- Sectioning: Carefully section the Mo-Re part using a low-speed diamond saw to expose the cross-section of interest.
- Mounting: Mount the sectioned sample in a conductive resin.
- Grinding and Polishing:
 - Grind the sample surface using progressively finer silicon carbide papers (e.g., from 240 to 1200 grit).
 - Polish the sample using diamond suspensions of decreasing particle size (e.g., 9 μm , 3 μm , and 1 μm).
 - Perform a final polish using a colloidal silica suspension to achieve a mirror-like, deformation-free surface.

2. SEM Imaging:

- Place the prepared sample into the SEM chamber.
- Acquire backscattered electron (BSE) images of the cross-section at various magnifications. BSE imaging provides good contrast between the Mo-Re matrix and defects like pores and cracks.

3. Quantitative Analysis using ImageJ:

- Open the acquired SEM images in ImageJ or a similar image analysis software.
- Set Scale: Calibrate the image by setting the scale based on the scale bar from the SEM image.
- Thresholding: Use the thresholding tool to segment the defects (pores and cracks) from the bulk material. Adjust the threshold levels to accurately capture the defect areas.
- Particle Analysis: Use the "Analyze Particles" function to measure the area, size, and circularity of the pores. This will provide quantitative data on porosity percentage and pore size distribution.

- Crack Length Measurement: Use the line tool to measure the length of cracks.

Protocol 2: Process Parameter Optimization using Volumetric Energy Density (VED)

This protocol describes a systematic approach to optimize LPBF process parameters to minimize defects.

1. Define Parameter Range:

- Establish a range for the key process parameters: Laser Power (P), Scan Speed (v), Hatch Spacing (h), and Layer Thickness (t).

2. Calculate Volumetric Energy Density (VED):

- Use the formula: $VED = P / (v * h * t)$ to calculate the energy density for different combinations of parameters.[\[8\]](#)

3. Design of Experiments:

- Create a design of experiments (DOE) matrix with varying VED values. It is recommended to test a range of VEDs, from low to high, to identify the optimal processing window.

4. Fabrication and Analysis:

- Manufacture a series of small cubic samples using the parameter sets defined in the DOE.
- For each sample, perform defect characterization as described in Protocol 1 to quantify the porosity and crack density.

5. Data Correlation:

- Plot the measured defect density (porosity % and crack density) as a function of the calculated VED.
- Identify the VED range that results in the lowest defect density. This represents the optimal processing window for your specific Mo-Re alloy and LPBF system. It has been observed

that porosity generally decreases with an increase in VED, but excessively high VED can lead to keyhole porosity.[2]

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